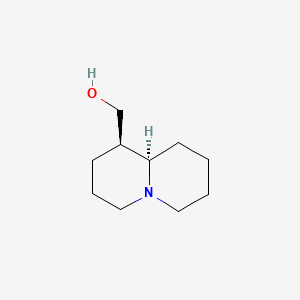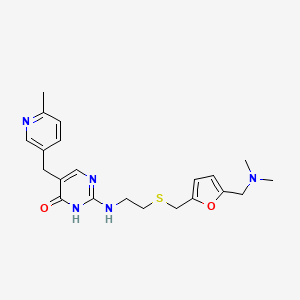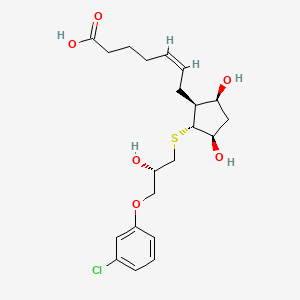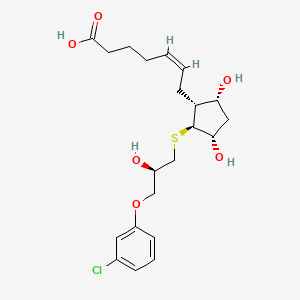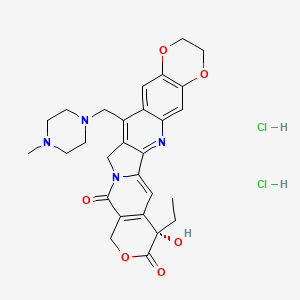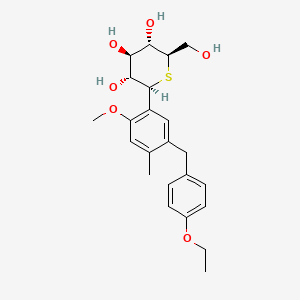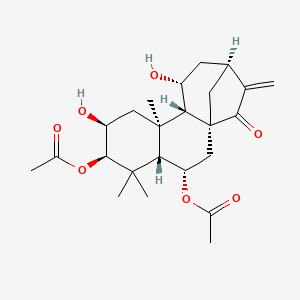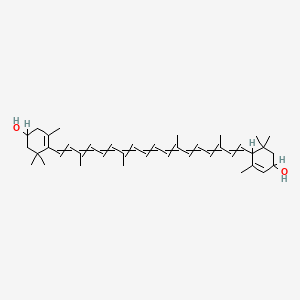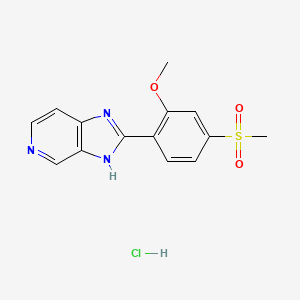
LY 163252
描述
LY 163252 is a chemical compound with a complex structure that belongs to the imidazo[4,5-c]pyridine class. This compound is characterized by the presence of a methoxy group and a methylsulfonyl group attached to a phenyl ring, which is further connected to the imidazo[4,5-c]pyridine core. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LY 163252 typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[4,5-c]pyridine core.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol as the nucleophile.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via a sulfonation reaction using methylsulfonyl chloride as the sulfonating agent.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to identify the best reaction conditions.
化学反应分析
Types of Reactions
LY 163252 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
LY 163252 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of LY 163252 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cellular functions.
相似化合物的比较
Similar Compounds
1H-Imidazo[4,5-c]pyridine, 2-(2-methoxy-4-(methylthio)phenyl)-, monohydrochloride: Similar structure but with a methylthio group instead of a methylsulfonyl group.
1H-Imidazo[4,5-c]pyridine, 2-(2-methoxy-4-(methylsulfonyl)phenyl)-, monohydrobromide: Similar structure but with a monohydrobromide salt instead of monohydrochloride.
Uniqueness
The uniqueness of LY 163252 lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
87359-44-2 |
|---|---|
分子式 |
C14H14ClN3O3S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
2-(2-methoxy-4-methylsulfonylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C14H13N3O3S.ClH/c1-20-13-7-9(21(2,18)19)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H |
InChI 键 |
PLEIVZVRBKVJPS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
规范 SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)C)C2=NC3=C(N2)C=NC=C3.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
87359-44-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(2-methoxy-4-(methylsulfonyl)phenyl)-1H-imidazo-(4,5-c)pyridine hydrochloride LY 163252 LY-163252 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S,7aR,14S,14aS)-dodecahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one, monoperchlorate](/img/structure/B1675495.png)
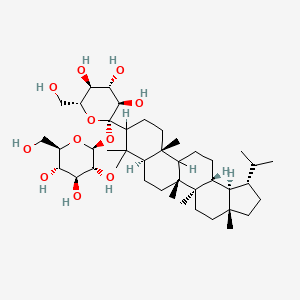
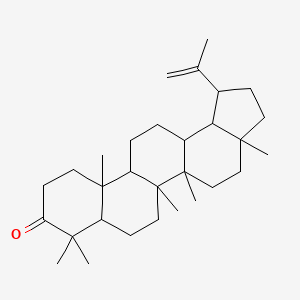
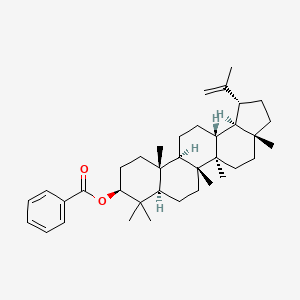
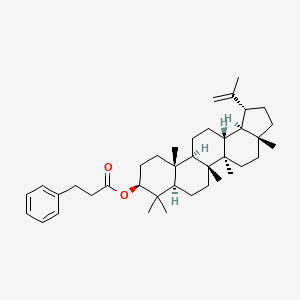
![[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 4-aminobenzoate](/img/structure/B1675503.png)
